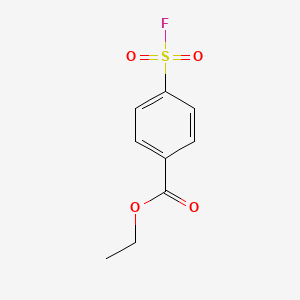

Ethyl 4-(fluorosulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C9H9FO4S. It is a derivative of benzoic acid, where the ethyl ester is substituted with a fluorosulfonyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(fluorosulfonyl)benzoate can be synthesized through the reaction of ethyl 4-hydroxybenzoate with sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the substitution of the hydroxyl group with a fluorosulfonyl group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of bases such as triethylamine or pyridine.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura reactions

Major Products Formed:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonyl thiols.

Reduction Reactions: Products include sulfonamides and sulfonic acids.

Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules

Scientific Research Applications

Ethyl 4-(fluorosulfonyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(fluorosulfonyl)benzoate involves its ability to act as an electrophile in various chemical reactions. The fluorosulfonyl group is highly reactive, allowing it to participate in nucleophilic substitution and cross-coupling reactions. The compound’s reactivity is attributed to the electron-withdrawing nature of the fluorosulfonyl group, which enhances the electrophilicity of the benzoate moiety .

Comparison with Similar Compounds

- Ethyl 4-(fluorosulfonyloxy)benzoate

- 4-Cyanophenyl sulfofluoridate

- Ethanesulfonyl fluoride

- [1,1′-Biphenyl]-4-sulfonyl fluoride

Comparison: Ethyl 4-(fluorosulfonyl)benzoate is unique due to its specific substitution pattern and the presence of the fluorosulfonyl group. Compared to similar compounds, it offers distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis and other applications .

Biological Activity

Ethyl 4-(fluorosulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its unique chemical structure, which incorporates both fluorine and sulfonyl functional groups. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a benzoate moiety with a fluorosulfonyl group at the para position. Its molecular formula is C9H8FNO4S. The presence of the fluorine atom and sulfonyl group significantly influences its reactivity and interaction with biological targets, making it a valuable candidate for drug development.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of enzyme inhibition and receptor binding. The fluorosulfonyl group can act as a covalent warhead, facilitating interactions with nucleophilic residues in target proteins, which is crucial for the design of inhibitors for various pathways.

Key Findings:

- Enzyme Inhibition: Studies suggest that the compound may inhibit specific enzymes involved in inflammatory responses, potentially leading to therapeutic applications in treating conditions such as trauma-hemorrhagic shock (T/H) .

- Receptor Interactions: The unique arrangement of substituents allows for selective binding to G protein-coupled receptors (GPCRs), which are pivotal in numerous signaling pathways .

1. Inhibition of Neutrophil Activation

A study investigated the effects of this compound analogs on neutrophil activation after T/H. The compound demonstrated potent inhibition of superoxide anion release and CD11b expression by human neutrophils. This was associated with an increase in cyclic AMP (cAMP) formation and protein kinase A (PKA) activity, showcasing its potential as an anti-inflammatory agent .

2. Covalent Ligand Development

Another research effort focused on developing covalent ligands for GPCRs using this compound as a scaffold. The study highlighted how variations in linker systems between the fluorosulfonyl group and the receptor binding site can enhance selectivity and potency against specific receptors .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally analogous compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| This compound | C9H8FNO4S | Inhibits neutrophil activation | N/A |

| 4-(Fluorosulfonyl)benzoic acid | C7H6FNO3S | Moderate anti-inflammatory | 0.98 |

| Ethyl 3-amino-4-(fluorosulfonyl)benzoate | C9H10FNO4S | Anticancer properties | Similar structure with amino substitution |

Properties

Molecular Formula |

C9H9FO4S |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

ethyl 4-fluorosulfonylbenzoate |

InChI |

InChI=1S/C9H9FO4S/c1-2-14-9(11)7-3-5-8(6-4-7)15(10,12)13/h3-6H,2H2,1H3 |

InChI Key |

PXMUDZVWIFCDHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.